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Compound of Interest
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Cat. No.: B10783339

Introduction

Anlotinib hydrochloride is a novel, orally administered, multi-target tyrosine kinase inhibitor
(TKI) engineered to suppress tumor angiogenesis and proliferation.[1][2][3] Developed by Chia
Tai Tianging Pharmaceutical Group, it has demonstrated broad-spectrum anti-tumor activity in a
range of preclinical models and has been approved for treating various malignancies.[3][4] This
technical guide provides an in-depth overview of the preclinical pharmacology of anlotinib,
detailing its mechanism of action, inhibitory activity, in vitro and in vivo efficacy, and
pharmacokinetic profile. The content is intended for researchers, scientists, and drug
development professionals engaged in oncology research.

Mechanism of Action

Anlotinib exerts its anti-tumor effects primarily by inhibiting multiple receptor tyrosine kinases
(RTKSs) involved in angiogenesis and tumor cell proliferation.[2][5] Its principal targets include
Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Fibroblast
Growth Factor Receptors (FGFR1, FGFR2, FGFR3, FGFR4), and Platelet-Derived Growth
Factor Receptors (PDGFRa, PDGFRp).[1][3][6] Additionally, it inhibits other kinases such as c-
Kit and Ret.[3][6]

By binding to the ATP-binding pocket of these kinases, particularly VEGFRZ2, anlotinib blocks
their phosphorylation and activation.[4][7] This disruption of signaling cascades inhibits
downstream pathways crucial for tumor progression, including the RAS/MAPK/ERK and
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PISK/AKT pathways.[1][8][9] The comprehensive inhibition of these signaling networks results
in potent anti-angiogenic and anti-proliferative effects.[4][8]
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Anlotinib's multi-target inhibition of key RTKs and downstream signaling pathways.

Quantitative Data Summary

Anlotinib's pharmacological profile is characterized by potent and selective inhibitory activity,

translating to significant in vitro and in vivo efficacy.

The half-maximal inhibitory concentration (IC50) values demonstrate anlotinib's high potency,

particularly against VEGFR2.[4]
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Kinase Target IC50 (nmol/L) Reference(s)
VEGFR2 0.2-56 [4][10][11]
VEGFR3 0.7 [4]

PDGFRB 8.7 - 115.0 [4][10][11]
FGFR1 11.7 [10][11]

c-Kit 14.8 [4]

VEGFR1 26.9 [4]

Anlotinib effectively inhibits key cellular processes involved in angiogenesis at nanomolar

concentrations, while its direct cytotoxic effect on tumor cells requires micromolar

concentrations.[4][7]

Assay Cell Line Endpoint IC50 Reference(s)
) ) VEGF-stimulated ]
Cell Proliferation HUVEC Picomolar [4107]
growth
o VEGF-stimulated
Cell Migration HUVEC o 0.1 nmol/L [4]
migration
Cell Viability EA.hy 926 Proliferation 30.26 pmol/L [10][12]
S A549 (KRAS- _ _
Cell Viability Proliferation 18.84 umol/L [13]
mutant)
o NCI-H460 _ _
Cell Viability Proliferation 16.77 pumol/L [13]

(KRAS-mutant)

In preclinical animal models, once-daily oral administration of anlotinib leads to significant,

dose-dependent tumor growth inhibition across various human tumor xenografts.[4]
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Microvessel

Xenograft Dose Tumor Growth .
o Density Reference(s)

Model (mglkgl/day) Inhibition (%) .

Inhibition (%)
SW620 (Colon) 3 83 - [4]
N/A 0.75 - 48.9 [4]
N/A 1.5 - 76.3 [4]
N/A 3 - 91.2 [4]

Note: In comparative studies, anlotinib at a dose of 3 mg/kg showed anti-tumor activity

comparable to sunitinib at 50 mg/kg.[4]

Pharmacokinetic studies in rats and dogs reveal good membrane permeability and rapid

absorption after oral administration.[14][15][16]

Parameter Rat Dog Human Reference(s)
Oral
_ o 28% - 58% 41% - 77% N/A [14][15][16][17]
Bioavailability
Terminal Half-life
) 51+1.6h 228+11.0h 96 + 17 h [14][15][16][17]
2
Apparent Volume
of Distribution 27.6 +3.1 L/kg 6.6 + 2.5 L/kg N/A [14][16][17]
(vd)
Plasma Protein
o 97% 96% 93% [L2][14][16][17]
Binding
Major
CYP3A4/
Metabolism - - [14][15][17]
CYP3A5
Pathway
Key Experimental Protocols
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The preclinical characterization of anlotinib involved a series of standardized in vitro and in vivo
assays.

The inhibitory effect of anlotinib against a panel of tyrosine kinases was measured using an
ELISA-based assay.[4] This method typically involves incubating the purified kinase with its
substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of
substrate phosphorylation is then quantified, allowing for the calculation of IC50 values.

The anti-migratory activity of anlotinib was assessed using Transwell assays.[4] Human
Umbilical Vein Endothelial Cells (HUVECS) were seeded in the upper chamber of a Transwell
insert. The lower chamber contained media with a chemoattractant (e.g., VEGF) and varying
concentrations of anlotinib. After incubation, non-migrated cells were removed, and the cells
that had migrated through the porous membrane to the lower side were fixed, stained, and
counted to determine the inhibitory effect.[4]
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Workflow for a typical Transwell cell migration assay.

To evaluate in vivo efficacy, human tumor cells (e.g., colon cancer SW620) were
subcutaneously injected into immunocompromised nude mice.[4] When tumors reached a
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palpable size, mice were randomized into vehicle control and treatment groups. Anlotinib was
administered orally once daily. Tumor volumes and mouse body weights were measured
regularly throughout the study to assess efficacy and toxicity.[4] At the end of the study, tumors
were often excised for further analysis, such as immunohistochemistry.[4]

To investigate the effect of anlotinib on signaling pathways, cells were treated with the
compound, lysed, and protein concentrations were determined.[4] Equal amounts of protein
were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was
then probed with primary antibodies against target proteins (e.g., phosphorylated VEGFRZ2,
AKT) and corresponding secondary antibodies. Protein bands were visualized using an
Imaging system to assess changes in protein expression and phosphorylation levels.[4][18]

This ex vivo assay assesses the effect on microvessel growth.[10] Thoracic aortas were
excised from rats, cut into rings, and embedded in a collagen matrix. The rings were cultured in
media containing pro-angiogenic factors (e.g., VEGF, PDGF-BB, FGF-2) with or without
anlotinib. The extent of microvessel sprouting from the rings was observed and quantified over
several days.[10][11]

Summary of Pharmacological Effects

Anlotinib's multi-targeted nature results in a dual mechanism of action that is highly effective in
preclinical models.
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Logical relationship of Anlotinib's multi-target inhibition to its anti-tumor effects.

The preclinical data collectively show that anlotinib potently inhibits angiogenesis by targeting
key RTKs on endothelial cells.[4][12] It significantly blocks VEGF-stimulated proliferation and
migration of HUVECS, inhibits tube formation, and reduces microvessel density in vivo.[4][7]
While its direct anti-proliferative effect on tumor cells is less potent, requiring micromolar
concentrations, its profound impact on the tumor vasculature is the primary driver of its broad
and robust anti-tumor efficacy in xenograft models.[4][7] Furthermore, its favorable
pharmacokinetic profile, including good oral absorption and high tissue distribution, supports its
clinical development as an oral anti-cancer agent.[10][14]

Conclusion

The preclinical pharmacological profile of anlotinib hydrochloride establishes it as a highly
potent and selective multi-target TKI. Its primary mechanism of action, the robust inhibition of
tumor angiogenesis through the VEGFR, PDGFR, and FGFR pathways, provides a strong
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rationale for its clinical use. The extensive preclinical data, summarized herein, underscore its
significant anti-tumor activity across a variety of cancer models and support its continued
investigation and application in oncology.[4][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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